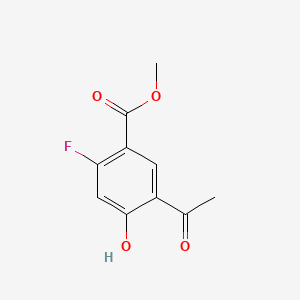
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C10H9FO4 and a molecular weight of 212.17 g/mol. This compound is derived from 2-Fluoro-4-hydroxybenzoic Acid Methyl Ester and is known for its ability to inhibit Cytosolic Phospholipase A2α. It is used as a building block in the synthesis of various chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is synthesized from 2-Fluoro-4-hydroxybenzoic Acid Methyl Ester. The synthetic route involves the acetylation of the hydroxyl group at the 5-position of the benzoate ring. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Inhibits Cytosolic Phospholipase A2α, making it useful in studying enzyme inhibition.
Industry: Used in the production of various chemical intermediates.
Mécanisme D'action
The mechanism of action of Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate involves the inhibition of Cytosolic Phospholipase A2α. This enzyme plays a crucial role in the release of arachidonic acid from phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the acetyl group.
Methyl 5-acetyl-2-hydroxybenzoate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 5-Acetyl-2-Fluoro-4-hydroxybenzoate is unique due to the presence of both the acetyl and fluorine groups, which confer specific chemical properties and biological activities.
Propriétés
Formule moléculaire |
C10H9FO4 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
methyl 5-acetyl-2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C10H9FO4/c1-5(12)6-3-7(10(14)15-2)8(11)4-9(6)13/h3-4,13H,1-2H3 |
Clé InChI |
OXDVMVXBFLVKCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1O)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


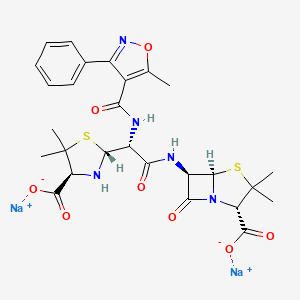
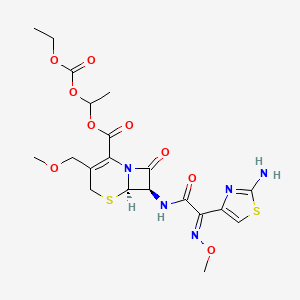
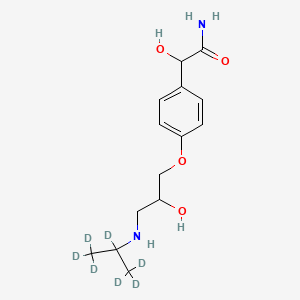
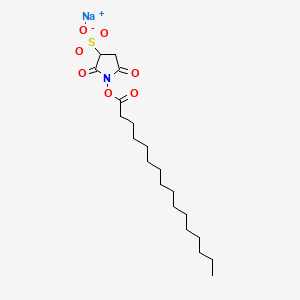
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
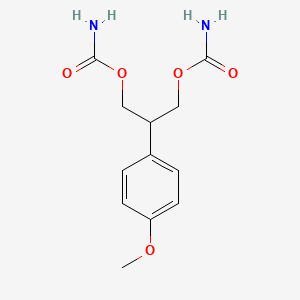
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
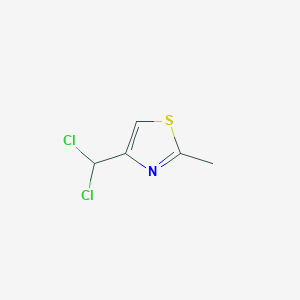
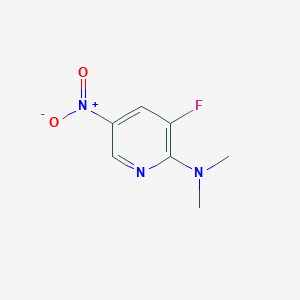
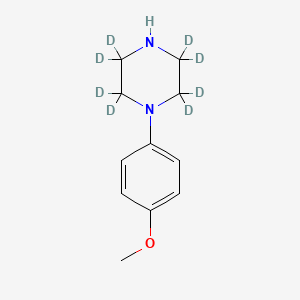
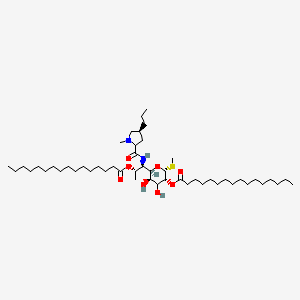
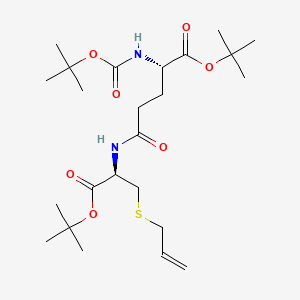
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
